Proroxan vs. Atipamezole: Lack of Reversal of Dexmedetomidine-Induced EEG Changes
In a direct head-to-head study in rabbits, proroxan (170 μg/kg IV, equimolar to dexmedetomidine) failed to reverse the EEG rhythm index changes induced by dexmedetomidine (100 μg/kg SC), whereas atipamezole (50 μg/kg IM) fully returned the ratios of wave rhythm indices to baseline values [1]. This demonstrates that proroxan, despite its α₂-antagonist classification, is not functionally equivalent to the selective α₂-antagonist atipamezole in vivo and should not be used for reversal of dexmedetomidine sedation.
| Evidence Dimension | Reversal of dexmedetomidine-induced EEG delta/theta rhythm changes |
|---|---|
| Target Compound Data | No effect on EEG rhythm index ratios |
| Comparator Or Baseline | Atipamezole: returned wave rhythm indices to baseline values |
| Quantified Difference | Proroxan: no significant effect; Atipamezole: complete reversal |
| Conditions | Male Soviet chinchilla rabbits, single injections; EEG recorded with 8-channel encephalograph, 0.5–35 Hz bandwidth |
Why This Matters
This functional differentiation is critical for researchers and veterinarians selecting an α₂-antagonist for reversal of α₂-agonist sedation—atipamezole is effective, while proroxan is not.
- [1] Grishina AY, Sharkova UV, Sysoev YI, et al. Influence of α₂-Adrenoreceptor Antagonists on Electroencephalogram Characteristics after Dexmedetomidine Administration in Rabbits. Bulletin of the Scientific Centre for Expert Evaluation of Medicinal Products. 2023;13(1):51-59. doi:10.30895/1991-2919-2023-13-1-51-59 View Source
